7-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
7-methyl-2-(2-morpholin-4-ylethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11-8-13-12(14(20)9-11)10-17-15(18-13)16-2-3-19-4-6-21-7-5-19/h10-11H,2-9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGOYVKMUOUMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Morpholine Moiety: The morpholine moiety is introduced through nucleophilic substitution reactions, where the appropriate halogenated quinazolinone intermediate reacts with morpholine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Halogenated intermediates, morpholine, and other nucleophiles under reflux conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
7-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: A potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ) with antithrombotic activity.
Morpholine Derivatives: Various morpholine derivatives exhibit similar biological activities and are used in the synthesis of pharmaceuticals.
Uniqueness
7-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific quinazolinone core structure combined with the morpholine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in research and industry, making it a valuable compound for further study and development.
Biological Activity
7-Methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound incorporates a quinazolinone core and a morpholine ring, which contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 290.36 g/mol .
Structural Characteristics
The distinct structure of this compound allows for various chemical modifications, enhancing its versatility in medicinal chemistry. The presence of the morpholine moiety is significant as it is often associated with improved solubility and bioavailability in drug design.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activities. For instance, derivatives containing the morpholine ring have shown moderate to good activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.98 µg/mL |
| Compound B | E. faecalis | 12.50 µg/mL |
| Compound C | C. albicans | 7.80 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have also been explored in various cancer cell lines. Preliminary studies suggest that it may exhibit significant antiproliferative activity, particularly against rapidly dividing cells such as A549 lung cancer cells . The IC50 values for several derivatives are reported to be less than 10 µM, indicating potent activity.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A549 | <10 |
| Compound E | MCF-7 | <10 |
| Compound F | HeLa | <10 |
The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes or pathways crucial for microbial growth and cancer cell proliferation. Molecular docking studies have indicated potential interactions with proteins involved in bacterial resistance mechanisms and cancer cell survival pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various quinazolinone derivatives against MRSA strains, demonstrating that certain modifications enhanced their antibacterial properties significantly.
- Cytotoxicity Assessment : In vitro studies conducted on multiple cancer cell lines revealed that specific analogs of the compound exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
Q & A
Basic: What are the key considerations for synthesizing 7-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one?
Answer:
Synthesis requires multi-step reactions to incorporate the morpholinoethylamino group and methyl substituent into the quinazolinone core. Key considerations include:
- Regioselectivity : Use protecting groups (e.g., Boc) to direct functionalization at position 2 and 7, avoiding side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution steps, while ethanol/methanol are optimal for cyclization .
- Temperature Control : Reflux conditions (70–100°C) ensure complete ring closure and amine coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization removes unreacted intermediates .
Advanced: How can computational methods like density functional theory (DFT) guide reaction pathway optimization?
Answer:
DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electronic properties and transition states to predict:
- Reactivity Hotspots : Electron-deficient regions in the quinazolinone core favor nucleophilic attack .
- Energy Barriers : Compare activation energies for competing pathways (e.g., morpholinoethylamine vs. solvent adduct formation) .
- Solvent Effects : Implicit solvent models (e.g., COSMO) optimize dielectric environments for intermediates .
Experimental validation via in situ IR or LC-MS monitors predicted intermediates .
Advanced: What strategies resolve discrepancies between in vitro and computational activity data for this compound?
Answer:
Contradictions may arise from assay conditions vs. in silico assumptions. Mitigation strategies include:
- Orthogonal Assays : Use surface plasmon resonance (SPR) to validate binding kinetics if enzymatic assays conflict with docking results .
- Proteomic Profiling : Identify off-target interactions (e.g., GPCRs) via affinity chromatography and mass spectrometry .
- Dynamic Simulations : Molecular dynamics (MD) over 100+ ns accounts for protein flexibility, improving docking accuracy .
- Mutagenesis Studies : Replace key residues (e.g., kinase ATP-binding pocket lysines) to confirm predicted binding modes .
Basic: Which spectroscopic techniques are critical for characterizing the morpholinoethylamino substituent?
Answer:
- NMR :
- ¹H NMR : δ 2.4–2.8 ppm (morpholine protons), δ 3.3–3.7 ppm (ethylamino CH₂) .
- ¹³C NMR : Peaks at 50–60 ppm (morpholine carbons), 35–40 ppm (ethylamino CH₂) .
- 2D NMR (COSY/HSQC) : Confirms connectivity between morpholine and ethylamino groups .
- Mass Spectrometry : High-resolution ESI-MS identifies [M+H]⁺ with <2 ppm error, confirming molecular formula .
Advanced: How to design experiments to elucidate kinase inhibition mechanisms?
Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets .
- ATP-Competitive Assays : Measure IC₅₀ shifts with increasing ATP concentrations; a rightward shift indicates competitive inhibition .
- X-ray Crystallography : Co-crystallize with a kinase (e.g., PDB deposition via SHELX ) to resolve binding interactions.
- Cellular Assays : Use phospho-specific antibodies (e.g., p-ERK) in Western blots to confirm target modulation .
Basic: What purification methods are recommended for isolating this compound?
Answer:
- Flash Chromatography : Use silica gel with a gradient of 5–20% methanol in dichloromethane to separate polar byproducts .
- Recrystallization : Dissolve in hot ethyl acetate, cool to −20°C for 12 hours to yield crystalline product .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) achieves >98% purity for biological testing .
Advanced: How to assess metabolic stability and toxicity in preclinical studies?
Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Ames Test : Use Salmonella TA98/TA100 strains to assess mutagenicity .
- hERG Assay : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME or ADMETLab estimate logP (<3 for optimal absorption), BBB permeability, and CYP liabilities .
- PBPK Modeling : GastroPlus simulates plasma concentration-time profiles based on solubility and permeability data .
- Metabolite Prediction : GLORY or Meteor software identifies likely Phase I/II metabolites for LC-MS prioritization .
Basic: How to confirm the compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hours; monitor degradation via HPLC .
- Thermal Stability : Heat at 40°C for 1 week and compare DSC/TGA profiles pre/post .
- Light Exposure : Conduct ICH Q1B photostability testing under UV/visible light .
Advanced: What strategies improve selectivity for kinase targets over homologous isoforms?
Answer:
- Structure-Based Design : Modify the morpholinoethyl group to exploit hydrophobic pockets unique to the target kinase (e.g., hinge region mutations) .
- Alanine Scanning : Identify critical residues via point mutagenesis and SPR binding assays .
- Proteolysis-Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade specific isoforms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
